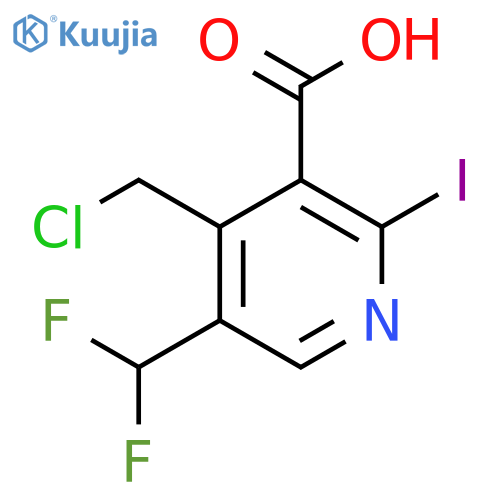Cas no 1805068-26-1 (4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid)

1805068-26-1 structure
商品名:4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
CAS番号:1805068-26-1
MF:C8H5ClF2INO2
メガワット:347.485080480576
CID:4895606
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
-
- インチ: 1S/C8H5ClF2INO2/c9-1-3-4(6(10)11)2-13-7(12)5(3)8(14)15/h2,6H,1H2,(H,14,15)
- InChIKey: PLIKDXYDNNXJIC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)O)C(CCl)=C(C=N1)C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.2
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020159-500mg |
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid |
1805068-26-1 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
| Alichem | A029020159-250mg |
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid |
1805068-26-1 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029020159-1g |
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid |
1805068-26-1 | 95% | 1g |
$3,068.70 | 2022-04-01 |
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1805068-26-1 (4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid) 関連製品
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
